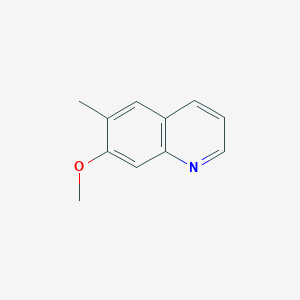

7-Methoxy-6-methylquinoline

Descripción general

Descripción

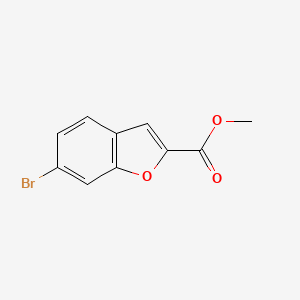

“7-Methoxy-6-methylquinoline” is a chemical compound with the molecular formula C11H11NO . It is used for research and development purposes .

Molecular Structure Analysis

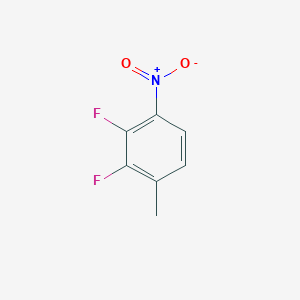

The molecular structure of “7-Methoxy-6-methylquinoline” can be represented by the InChI code 1S/C11H11NO/c1-8-6-9-4-3-5-12-10 (9)7-11 (8)13-2/h3-7H,1-2H3 . This indicates that the compound has a quinoline core structure with a methoxy group at the 7th position and a methyl group at the 6th position.

Physical And Chemical Properties Analysis

“7-Methoxy-6-methylquinoline” is a white to brown solid with a molecular weight of 173.21 . It is stored at a temperature of +4°C .

Aplicaciones Científicas De Investigación

Antileishmanial Activity

7-Methoxy-6-methylquinoline derivatives, known as lepidines, have shown significant antileishmanial activity. In a study using a hamster-Leishmania donovani model, these compounds demonstrated substantially higher efficacy compared to the standard drug, meglumine antimoniate. For instance, one compound, 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline, was found to be over 700 times as effective as the standard antimonial drug when administered orally (Kinnamon et al., 1978).

Analytical Methods for Antileishmanial Drugs

Analytical methods have been developed for the quantitation of antileishmanial drugs related to 7-Methoxy-6-methylquinoline. For example, a high-performance liquid chromatographic method using oxidative electrochemical detection was developed for a candidate antileishmanial drug, 6-methoxy-8-(6-diethylaminohexylamino)-4-methylquinoline dihydrochloride (Anders et al., 1984).

Quantum Entanglement Dynamics in Cancer Diagnosis

In an innovative approach, the interaction between a moving nano molecule of 6-Methoxy-8-[[6Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-ol and a two-mode field was analyzed for potential applications in diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).

Antitumor Properties

7-Methoxy-6-methylquinoline derivatives have been investigated for their antitumor properties. For instance, a specific derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant antiproliferative activity in a human tumor cell line panel and inhibited tumor growth in mice without apparent toxicity. It was also found to disrupt tumor vasculature (Cui et al., 2017).

Synthesis for Antiparasitic Applications

The synthesis of 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues has been explored for potential antiparasitic applications. Certain analogues showed significant activity against Leishmania donovani, suggesting their utility in developing antiparasitic agents (Carroll et al., 1980).

Tubulin Polymerization Inhibition

Studies have identified methoxy-substituted 3-formyl-2-phenylindoles, including derivatives of 7-Methoxy-6-methylquinoline, as inhibitors of tubulin polymerization. This inhibition mechanism is a key target in the development of new cytostatic drugs, particularly for cancer treatment (Gastpar et al., 1998).

Propiedades

IUPAC Name |

7-methoxy-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-12-10(9)7-11(8)13-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTCQWZHRBDQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-6-methylquinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

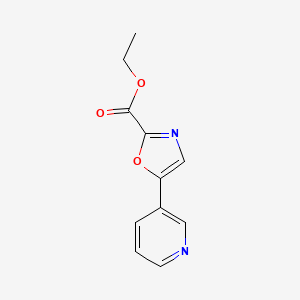

![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)